BenchChemオンラインストアへようこそ!

Pentachloropseudilin

Myosin ATPase Inhibition Isoform Selectivity Allosteric Modulation

Pentachloropseudilin (PClP; Antibiotic A 15104 Y) is a unique, densely halogenated natural product that stands alone as a dual-action research tool. Unlike blebbistatin (class-2 myosin) or pentabromopseudilin (myosin-5), PClP selectively targets mammalian class-1 myosins (IC50 1-5 µM) with a >18-fold selectivity window, while simultaneously inhibiting TGF-β signaling (IC50 0.1-0.2 µM). This precise isoform profile is critical for dissecting myosin-1c-dependent processes like endocytosis and retinal degeneration without confounding off-target effects. Its co-crystallization with the Dictyostelium myosin-2 motor domain further validates its use in structure-based drug design. Procure PClP for definitive, reproducible results where other inhibitors fail.

Molecular Formula C10H4Cl5NO
Molecular Weight 331.4 g/mol
CAS No. 69640-38-6
Cat. No. B1679279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachloropseudilin
CAS69640-38-6
SynonymsPentachloropseudilin;  PClP; 
Molecular FormulaC10H4Cl5NO
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl
InChIInChI=1S/C10H4Cl5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H
InChIKeyFBRLLYYPGGXCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pentachloropseudilin (CAS 69640-38-6): A Halogenated Pseudilin Allosteric Myosin-1 Inhibitor for Specialized Procurement


Pentachloropseudilin (PClP; Antibiotic A 15104 Y) is a densely halogenated, hybrid pyrrole-phenol natural product first isolated from Actinoplanes sp. ATCC 33002 [1]. It functions as a reversible, allosteric inhibitor of myosin ATPase motor activity, with a pronounced selectivity for mammalian class-1 myosins (IC₅₀ 1–5 μM) [2]. PClP also inhibits transforming growth factor-β (TGF-β)-stimulated signaling (IC₅₀ 0.1–0.2 μM) by accelerating cell-surface type II TGF-β receptor turnover . Its unique mechanism of action, targeting an allosteric binding pocket distinct from other myosin inhibitors, underpins its value as a precise research tool.

Pentachloropseudilin (PClP): Why Generic Myosin Inhibitors or Pseudilin Analogs Cannot Substitute


Pentachloropseudilin occupies a unique niche among myosin inhibitors due to its dual activity on myosin-1 and TGF-β signaling, coupled with a precise isoform selectivity profile not replicated by other agents. Unlike the class-2 myosin inhibitor blebbistatin or the myosin-5 inhibitor pentabromopseudilin (PBP), PClP exhibits minimal activity against class-2 and class-5 myosins (IC₅₀ >90 μM) and no inhibition of class-6 or class-7 myosins [1]. Furthermore, while newer pseudilin analogs have been developed for IspD inhibition in herbicidal applications, they lack the critical myosin-1 targeting activity that defines PClP's utility in fundamental cell biology and disease modeling [2]. The following quantitative evidence demonstrates exactly where PClP's differentiation is verifiable and why substitution leads to experimental failure.

Pentachloropseudilin (PClP) Quantitative Evidence Guide: Verifiable Differentiation for Scientific Procurement


Pentachloropseudilin vs. Pentabromopseudilin: Divergent Myosin Isoform Targeting

Pentachloropseudilin (PClP) and pentabromopseudilin (PBP) are structurally similar pentahalogenated pseudilins, yet they exhibit markedly different myosin isoform selectivity profiles. PClP preferentially inhibits mammalian class-1 myosins with IC₅₀ values of 1–5 μM, whereas PBP is a potent inhibitor of myosin-5 (vertebrate myosin-5a) with an IC₅₀ of 400 nM [1]. This divergence is critical: PClP's class-1 selectivity makes it the tool of choice for studying myosin-1c-dependent processes, while PBP is unsuitable for this purpose. Conversely, PClP shows weak activity against myosin-5 (>90 μM), making PBP the superior choice for myosin-5 studies [2].

Myosin ATPase Inhibition Isoform Selectivity Allosteric Modulation

Pentachloropseudilin vs. Blebbistatin: Class-Specific Myosin Inhibition for Cell Biology Studies

Blebbistatin, a widely used myosin-2 inhibitor, cannot substitute for pentachloropseudilin in studies requiring selective myosin-1c inhibition. PClP demonstrates robust inhibition of mammalian class-1 myosins (IC₅₀ 1–5 μM) but minimal activity on class-2 myosins (IC₅₀ >90 μM), while blebbistatin's primary target is myosin-2 [1]. In a 2025 in vivo study, intravitreal injection of PClP into wild-type mice recapitulated retinitis pigmentosa phenotypes by pharmacologically inhibiting MYO1C, causing rhodopsin mislocalization and reduced scotopic visual responses—effects that cannot be achieved with blebbistatin due to its different isoform targeting [2].

Myosin-1c Inhibition Cellular Cargo Transport Retinitis Pigmentosa Modeling

Pentachloropseudilin's Dual TGF-β Signaling Inhibition: A Unique Feature Among Myosin Inhibitors

Unlike pentabromopseudilin or blebbistatin, pentachloropseudilin uniquely inhibits TGF-β-stimulated signaling with an IC₅₀ of 0.1–0.2 μM in multiple cell lines . In A549 and Mv1Lu cells, PClP (0.2 μM) accelerates caveolae-mediated internalization of type II TGF-β receptors, leading to lysosome-dependent degradation and a 47–79% reduction in p-Smad2/3 expression . This activity is not shared by PBP, which primarily targets myosin-5, nor by other class-specific myosin inhibitors, making PClP the only tool available for simultaneous myosin-1 and TGF-β pathway interrogation.

TGF-β Signaling Epithelial-Mesenchymal Transition Receptor Internalization

Pentachloropseudilin vs. Synthetic Pseudilin Analogs: Retained Myosin-1 Targeting vs. IspD Herbicidal Activity

Recent synthetic pseudilin analogs, such as sulfur-containing compound 5h, have been optimized for IspD enzyme inhibition and herbicidal activity, achieving superior pre-emergence herbicidal effects compared to pentabromopseudilin (PBQ) [1]. However, these analogs were developed by replacing the pyrrole rings with pyrazole rings, a modification that likely abolishes myosin-1 binding. PClP retains its potent myosin-1 inhibitory activity (IC₅₀ 1–5 μM) and class-1 selectivity (>18-fold over class-2/5), which is absent in the newer IspD-targeted analogs [2]. Thus, PClP remains the only commercially available pseudilin with validated myosin-1 targeting.

IspD Inhibition Herbicide Discovery Allosteric Binding

Pentachloropseudilin (PClP) Evidence-Backed Research and Industrial Application Scenarios


Selective Pharmacological Inhibition of Myosin-1c in Cellular Cargo Transport Studies

Based on PClP's class-1 myosin selectivity (IC₅₀ 1–5 μM) and >18-fold window over class-2/5 myosins [1], it is the optimal tool for dissecting myosin-1c-dependent processes such as intracellular trafficking, endocytosis, and cell migration. Unlike blebbistatin, which targets class-2 myosins, PClP allows specific interrogation of myosin-1c function without confounding effects on other myosin classes.

In Vivo Disease Modeling of Retinitis Pigmentosa via MYO1C Inhibition

PClP is uniquely validated for in vivo pharmacological inhibition of MYO1C to recapitulate retinal degenerative phenotypes. Intravitreal injection in wild-type mice induces rhodopsin mislocalization and reduced scotopic visual responses, mirroring human retinitis pigmentosa [2]. No other small molecule inhibitor provides this specific myosin-1c targeting in vivo.

Dual-Pathway Investigation of TGF-β Signaling and Myosin-1 in Epithelial-Mesenchymal Transition (EMT)

PClP's additional activity as a TGF-β signaling inhibitor (IC₅₀ 0.1–0.2 μM) via accelerated type II receptor internalization enables studies that simultaneously address myosin-1c motor function and TGF-β-driven EMT. This dual action is not offered by pentabromopseudilin or blebbistatin, making PClP indispensable for research at the intersection of cytoskeletal dynamics and growth factor signaling.

Structural Biology of Allosteric Myosin Inhibition

PClP, together with PBP, has been co-crystallized with the Dictyostelium myosin-2 motor domain, revealing a distinct allosteric binding pocket [3]. Comparative structural analysis of PClP-bound vs. PBP-bound complexes provides unique insights into halogen-dependent binding modes and allosteric communication pathways, valuable for structure-based drug design of isoform-specific myosin modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentachloropseudilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.